1-(Furan-2-ylmethyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-[(Furan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group and a furan ring
Preparation Methods
The synthesis of 1-[(furan-2-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with furan-2-ylmethanol. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(Furan-2-yl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Furan-2-yl)methyl]cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions, which can alter their activity and stability.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The furan ring and cyclopropane moiety contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 1-[(furan-2-yl)methyl]cyclopropane-1-sulfonyl chloride include:
Cyclopropane-1-sulfonyl chloride: Lacks the furan ring, making it less versatile in certain synthetic applications.
Furan-2-ylmethanesulfonyl chloride: Contains a sulfonyl chloride group attached directly to the furan ring, differing in reactivity and stability.
Cyclopropane-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride, leading to different reactivity profiles.
The uniqueness of 1-[(furan-2-yl)methyl]cyclopropane-1-sulfonyl chloride lies in its combination of the furan ring, cyclopropane ring, and sulfonyl chloride group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H9ClO3S |
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Molecular Weight |
220.67 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c9-13(10,11)8(3-4-8)6-7-2-1-5-12-7/h1-2,5H,3-4,6H2 |
InChI Key |
LSMLHEIBBDDAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CO2)S(=O)(=O)Cl |
Origin of Product |
United States |
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